1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

Catalog No.
S673511
CAS No.
5380-89-2
M.F
C8H13NO3
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

CAS Number

5380-89-2

Product Name

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol

IUPAC Name

1-amino-3-(furan-2-ylmethoxy)propan-2-ol

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,10H,4-6,9H2

InChI Key

QRELYEUKSFYFRQ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)COCC(CN)O

Canonical SMILES

C1=COC(=C1)COCC(CN)O

Proteomics Research:

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol, also known as Fmoc-Lys(Trt)-OH, is a commonly used building block in the synthesis of peptides for proteomic research. Fmoc stands for Fluorenylmethoxycarbonyl, a protecting group used in solid-phase peptide synthesis (SPPS) . Lys(Trt) refers to the L-lysine amino acid with a Trityl (Trt) protecting group on its side chain.

SPPS is a technique used to create peptides, which are chains of amino acids. Fmoc-Lys(Trt)-OH is incorporated into the peptide chain during SPPS, and the Trt group is later removed to reveal the reactive side chain of lysine, allowing for further modifications or conjugation with other molecules .

Potential Applications:

While the specific research applications of 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol itself are limited, the peptides synthesized using this building block can have diverse applications in various fields of research. These include:

  • Studying protein-protein interactions: By incorporating Fmoc-Lys(Trt)-OH into peptides, researchers can design probes to study how proteins interact with each other. This information is crucial for understanding various cellular processes and diseases.
  • Developing new drugs and diagnostics: Peptides containing Fmoc-Lys(Trt)-OH can be used as potential drug candidates or diagnostic tools for various diseases. For example, they can be used to target specific protein-protein interactions involved in disease processes.

1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol is an organic compound characterized by its unique structure, which includes an amino group, a furan ring, and a methoxy group. Its molecular formula is C8H13NO3C_8H_{13}NO_3 with a molecular weight of approximately 171.19 g/mol. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals .

, including:

  • Oxidation and Reduction: It exhibits reactivity typical of alcohols and amines, allowing for oxidation to form ketones or aldehydes and reduction to yield secondary or primary amines .
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, making it useful in synthesizing more complex molecules .
  • Diels-Alder Reactions: The furan moiety can engage in Diels-Alder cycloaddition reactions, which are valuable for constructing cyclic compounds .

Several methods have been developed for synthesizing 1-amino-3-(furan-2-ylmethoxy)-propan-2-ol:

  • Nucleophilic Substitution: This method involves the reaction of furan derivatives with alkyl halides in the presence of a base to introduce the methoxy group.
  • Reduction of Furan Derivatives: Starting from furan-based precursors, reduction processes can be employed to introduce the amino group.
  • Multi-step Synthesis: A combination of reactions including alkylation and functional group transformations can be utilized to construct the molecule systematically .

The primary applications of 1-amino-3-(furan-2-ylmethoxy)-propan-2-ol include:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of various bioactive compounds.
  • Research Reagent: Utilized in proteomics and biochemical research for studying protein interactions and modifications .

Interaction studies involving 1-amino-3-(furan-2-ylmethoxy)-propan-2-ol focus on its binding affinity with various biological targets. While specific data on this compound are scarce, similar compounds have shown interactions with enzymes and receptors related to inflammation and pain pathways. Future studies could clarify its role in these biological systems.

Similar Compounds

  • Furan-2-carboxylic acid
    • Structure: Contains a carboxylic acid functional group.
    • Unique Aspect: More polar due to the carboxylic acid.
  • 3-Amino-1-(furan-2-yl)-propan-1-ol
    • Structure: Lacks the methoxy group.
    • Unique Aspect: Different reactivity profile due to absence of methoxy.
  • Furfurylamine
    • Structure: Contains an amine directly attached to the furan ring.
    • Unique Aspect: Simpler structure with different reactivity.

Comparison Table

Compound NameKey Functional GroupsUnique Features
1-Amino-3-(furan-2-ylmethoxy)-propan-2-olAmino, MethoxyComplex structure with potential drug applications
Furan-2-carboxylic acidCarboxylic AcidMore polar; used in organic synthesis
3-Amino-1-(furan-2-yl)-propan-1-olAminoLacks methoxy; different reactivity
FurfurylamineAminoDirectly attached to furan; simpler

This comparison highlights the unique aspects of 1-amino-3-(furan-2-ylmethoxy)-propan-2-ol within a broader context of similar compounds, emphasizing its potential utility in synthetic chemistry and pharmaceuticals.

XLogP3

-0.9

Dates

Last modified: 08-15-2023

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